molecular formula C13H10FNO3 B6368273 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1261892-93-6

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368273
CAS No.: 1261892-93-6
M. Wt: 247.22 g/mol
InChI Key: CJKXELINJLDBCM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing fluoro and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-pyridone.

    Reduction: Formation of 3-(4-Fluoro-3-hydroxymethylphenyl)-2-hydroxypyridine.

    Substitution: Formation of 3-(4-Amino-3-methoxycarbonylphenyl)-2-hydroxypyridine or similar derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-3-methoxycarbonylphenyl)-2-pyridone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-(4-Fluoro-3-hydroxymethylphenyl)-2-hydroxypyridine: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.

    3-(4-Amino-3-methoxycarbonylphenyl)-2-hydroxypyridine: Similar structure but with an amino group instead of a fluoro group.

Uniqueness

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluoro and methoxycarbonyl groups can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-7-8(4-5-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKXELINJLDBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683098
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-93-6
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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